molecular formula C21H16N2O3S B2831249 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 441291-85-6

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2831249
CAS RN: 441291-85-6
M. Wt: 376.43
InChI Key: NPNIACKAJADGSV-QURGRASLSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are generally synthesized through condensation reactions . For instance, 1,3-benzothiazol-2-yl-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in high yields under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the benzothiazole ring and the additional functional groups . The benzothiazole ring system is aromatic, which contributes to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Benzothiazole derivatives generally have high stability due to the aromaticity of the benzothiazole ring.

Scientific Research Applications

Synthesis and Biological Activity

A range of N-substituted benzothiazole derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives have shown significant diuretic, antimicrobial, and antitumor activities. N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides demonstrated promising diuretic properties in vivo, with specific compounds identified as highly effective (M. Yar & Zaheen Hasan Ansari, 2009). Novel bisamide compounds containing benzothiazole units have exhibited antitumor activity against PC3 and BGC-823 cells in vitro, highlighting the potential of benzothiazole derivatives in cancer therapy (Lu Ping, 2012).

Chemical Sensors and Photophysical Studies

Benzothiazole derivatives have also been utilized as chemosensors for anions, with certain compounds capable of recognizing cyanide anions through color change and fluorescence quenching, observable by the naked eye. This functionality underscores the versatility of benzothiazole derivatives in chemical sensing applications (Kangnan Wang et al., 2015). Additionally, the synthesis and characterization of novel benzothiazole-based compounds for antimicrobial applications have demonstrated their potential as templates for developing new bioactive molecules with significant radical scavenging activity, further highlighting their utility in various scientific research applications (Matloob Ahmad et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as reduced inflammation, pain relief, and antimicrobial activity . The specific pathways affected by this compound, and their downstream effects, are currently under investigation.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, with some being well-absorbed and others not

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound are subjects of ongoing research.

Action Environment

Factors such as pH, temperature, and the presence of other molecules can impact the action of thiazole derivatives . The specific influences of these factors on this compound are currently under investigation.

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse applications. Future research could explore the synthesis of new derivatives, their potential applications, and their mechanisms of action .

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-23-16-8-6-13-4-2-3-5-15(13)19(16)27-21(23)22-20(24)14-7-9-17-18(12-14)26-11-10-25-17/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIACKAJADGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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